![molecular formula C11H24GeO2 B14512381 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol CAS No. 62968-54-1](/img/structure/B14512381.png)
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is an organogermanium compound that features a triethylgermyl group attached to a prop-2-en-1-yl chain, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol typically involves the reaction of triethylgermanium chloride with an appropriate allyl alcohol derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as distillation or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form the corresponding alkane.
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for the reduction of the double bond.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of new organogermanium compounds with different functional groups.
科学的研究の応用
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol has several scientific research applications, including:
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as germanium-based polymers and coatings.
作用機序
The mechanism of action of 1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The triethylgermyl group can interact with cellular components, potentially leading to modulation of enzyme activity, gene expression, and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
1-{[3-(Trimethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with trimethylgermyl group instead of triethylgermyl.
1-{[3-(Triethylsilyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylsilyl group instead of triethylgermyl.
1-{[3-(Triethylstannyl)prop-2-en-1-yl]oxy}ethan-1-ol: Similar structure but with triethylstannyl group instead of triethylgermyl.
Uniqueness
1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. The germanium atom’s larger atomic radius and different electronic properties can lead to variations in reactivity, stability, and biological activity.
特性
CAS番号 |
62968-54-1 |
|---|---|
分子式 |
C11H24GeO2 |
分子量 |
260.94 g/mol |
IUPAC名 |
1-(3-triethylgermylprop-2-enoxy)ethanol |
InChI |
InChI=1S/C11H24GeO2/c1-5-12(6-2,7-3)9-8-10-14-11(4)13/h8-9,11,13H,5-7,10H2,1-4H3 |
InChIキー |
IHHWWDACCJVTTP-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C=CCOC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


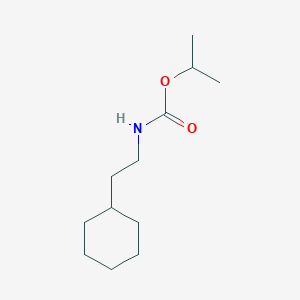


![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)
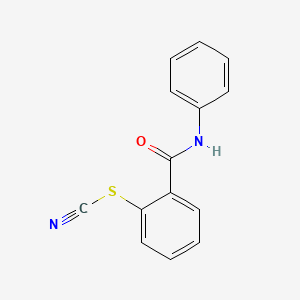

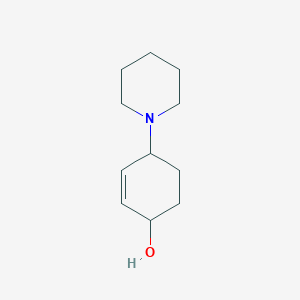
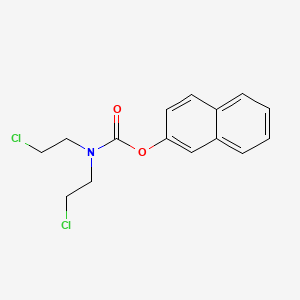

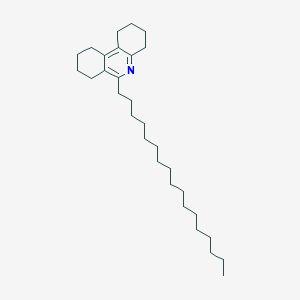
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)


diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
